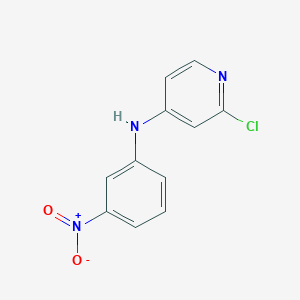

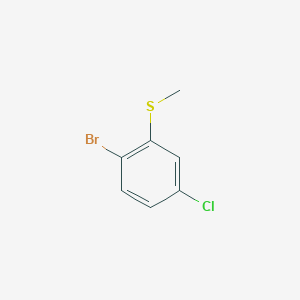

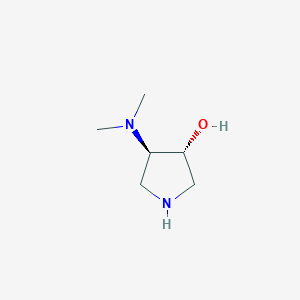

![molecular formula C13H11N3O B1400554 7-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1033810-72-8](/img/structure/B1400554.png)

7-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine

Overview

Description

7-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine is a compound that belongs to the class of triazolopyridines . Triazolopyridines are versatile compounds that have been used in various areas of drug design . They are isoelectronic with purines and have been proposed as possible surrogates of the purine ring . Depending on the choice of substituents, the triazolopyridine ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .

Synthesis Analysis

The synthesis of triazolopyridine derivatives has been reported in various studies . These compounds are often synthesized by the molecular hybridization strategy . The most active compound in one study was identified as H12, which might be a valuable hit compound for the development of anticancer agents .Molecular Structure Analysis

The 1,2,4-triazolo[1,5-a]pyrimidines are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .Chemical Reactions Analysis

The chemical reactions involving triazolopyridines are diverse and depend on the specific compound and its substituents . For example, the metal-chelating properties of the triazolopyridine ring have been exploited to generate candidate treatments for cancer and parasitic diseases .Scientific Research Applications

Synthesis Methods

- Metal-Free Synthesis : 1,2,4-Triazolo[1,5-a]pyridines, including derivatives like 7-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine, have been synthesized using metal-free oxidative N-N bond formation methods. This process is characterized by short reaction times and high yields (Zheng et al., 2014).

Biological Activity and Pharmacological Evaluation

- Antiproliferative Activity : Compounds structurally related to this compound have been evaluated for antiproliferative activity against cancer cell lines, indicating potential applications in cancer research (Dolzhenko et al., 2008).

- Antimicrobial Activity : A variety of triazolo[1,5-a]pyridine derivatives, including 7-(Benzyloxy) analogs, have shown significant antimicrobial activity against various bacterial and fungal strains (Suresh et al., 2016).

Chemical and Structural Analysis

- Crystal Structure Analysis : The crystal structures of 1,2,4-triazolo[1,5-a][1,3,5]triazine derivatives, closely related to this compound, have been studied, revealing interesting molecular interactions and potential for chemical engineering (Dolzhenko et al., 2010).

Potential Pharmacological Applications

- HIF Prolylhydroxylase Inhibition : Some 1,2,4-triazolo[1,5-a]pyridine derivatives have been identified as inhibitors of the hypoxia-inducible factor prolylhydroxylase domain-1 (PHD-1), a target in cancer therapy (Ahmed et al., 2017).

Overview of Medicinal Perspectives

- Broad Pharmacological Activities : The [1,2,4]triazolo[1,5-a]pyrimidine scaffold, to which this compound belongs, is known for a wide range of pharmacological activities, including anticancer and antimicrobial effects, highlighting its significance in medicinal chemistry (Merugu et al., 2022).

Mechanism of Action

Target of Action

Compounds with a similar [1,2,4]triazolo[1,5-a]pyridine structure have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes such as immune response, oxygen sensing, and signal transduction.

Mode of Action

Similar triazolo[1,5-a]pyridine compounds are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or blocking receptor binding . The interaction with these targets leads to changes in cellular processes and can result in therapeutic effects.

Biochemical Pathways

Based on the known targets of similar compounds, it can be inferred that this compound may affect pathways related to immune response, oxygen sensing, and signal transduction . The downstream effects of these pathway alterations would depend on the specific cellular context and the nature of the target interaction.

Result of Action

Based on the known targets of similar compounds, it can be inferred that this compound may have potential therapeutic effects in conditions related to immune response, oxygen sensing, and signal transduction .

Future Directions

The future directions for research on 7-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine and related compounds could include further exploration of their potential as therapeutic agents, particularly in the context of cancer treatment . Additionally, further studies could investigate the physical and chemical properties of these compounds, as well as their safety and hazards.

Biochemical Analysis

Biochemical Properties

7-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine plays a crucial role in biochemical reactions by interacting with several enzymes and proteins. It has been shown to inhibit certain enzymes, such as JAK1 and JAK2, which are involved in cell signaling pathways . Additionally, this compound can bind to specific proteins, altering their function and activity. For example, it has been found to interact with RORγt, a nuclear receptor involved in the regulation of immune responses . These interactions highlight the potential of this compound as a modulator of biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the JAK-STAT signaling pathway, which plays a critical role in cell growth, differentiation, and apoptosis . Additionally, this compound can alter the expression of genes involved in immune responses, thereby impacting cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, the compound has been shown to inhibit JAK1 and JAK2 by binding to their active sites, preventing their phosphorylation and subsequent activation . Additionally, this compound can modulate gene expression by interacting with nuclear receptors like RORγt, thereby influencing transcriptional activity .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its biological activity over time . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation. In vitro and in vivo studies have demonstrated that this compound can have long-term effects on cellular function, including sustained inhibition of enzyme activity and altered gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as anti-inflammatory and immunomodulatory activities . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been found to inhibit enzymes like JAK1 and JAK2, which are key players in the JAK-STAT signaling pathway . Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in cellular metabolism . These interactions underscore the potential of this compound as a regulator of metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biological activity. This compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus, where it exerts its effects . The distribution of this compound within tissues is influenced by factors such as tissue permeability and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it has been observed to localize to the nucleus, where it interacts with nuclear receptors like RORγt, influencing transcriptional activity . Additionally, this compound can accumulate in the cytoplasm, where it modulates enzyme activity and cellular metabolism .

Properties

IUPAC Name |

7-phenylmethoxy-[1,2,4]triazolo[1,5-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c1-2-4-11(5-3-1)9-17-12-6-7-16-13(8-12)14-10-15-16/h1-8,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCUJWYCESPCMBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=NC=NN3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801241287 | |

| Record name | 7-(Phenylmethoxy)[1,2,4]triazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801241287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033810-72-8 | |

| Record name | 7-(Phenylmethoxy)[1,2,4]triazolo[1,5-a]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1033810-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(Phenylmethoxy)[1,2,4]triazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801241287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

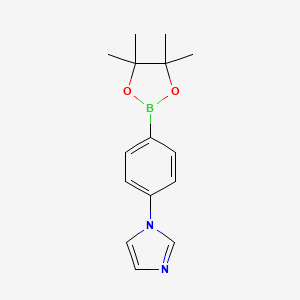

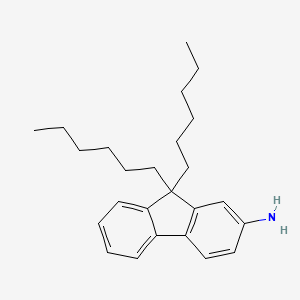

![Pyrazolo[1,5-a]pyrazin-4(5h)-one](/img/structure/B1400472.png)